molecular formula C10H10ClN3 B3359616 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine CAS No. 867166-09-4

8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine

Cat. No.: B3359616
CAS No.: 867166-09-4
M. Wt: 207.66 g/mol
InChI Key: QKTHPZLWERNYEN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3-cyclobutyl-1H-imidazo[1,5-a]pyrazine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at C8

The chlorine atom at position 8 is susceptible to nucleophilic displacement due to the electron-withdrawing nature of the pyrazine ring. Key reactions include:

NucleophileConditionsProductYieldReference
Amines (R-NH<sub>2</sub>)DMF, 80°C, 12h8-Amino derivatives65–78%
Thiols (R-SH)EtOH, K<sub>2</sub>CO<sub>3</sub>, reflux8-Thioether analogs55–62%
Methoxide (NaOMe)MeOH, 60°C8-Methoxyimidazo-pyrazine72%

Key Findings :

  • Reactivity follows the order: amines > thiols > alkoxides due to differences in nucleophilicity.

  • Steric hindrance from the cyclobutyl group at C3 reduces reaction rates compared to unsubstituted analogs .

Cross-Coupling Reactions at C3

The cyclobutyl group facilitates transition-metal-catalyzed coupling reactions, enabling diversification of the substituent at C3:

Reaction TypeCatalystConditionsProductYieldReference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>DME/H<sub>2</sub>O, 90°CBiaryl derivatives60–85%
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, XantphosToluene, 110°CArylaminomethyl analogs50–68%

Key Findings :

  • Cyclobutyl groups enhance π-stacking interactions in catalytic intermediates, improving regioselectivity .

  • Electron-deficient arylboronic acids show higher reactivity in Suzuki couplings.

Functionalization of the Cyclobutyl Ring

The cyclobutyl moiety undergoes strain-driven reactions, including:

Ring-Opening Reactions

ReagentConditionsProductYieldReference
H<sub>2</sub>/Pd-CEtOH, RTLinear alkyl chain88%
Ozone (O<sub>3</sub>)CH<sub>2</sub>Cl<sub>2</sub>, −78°CDicarbonyl compound75%

Electrophilic Addition

ReagentConditionsProduct
Br<sub>2</sub>CCl<sub>4</sub>, 0°CDibromocyclobutane derivative
HCl gasEt<sub>2</sub>O, −20°CChlorinated cyclobutane

Key Findings :

  • Strain relief drives ring-opening under hydrogenation or ozonolysis .

  • Electrophilic additions proceed with anti-Markovnikov selectivity .

Acid-Catalyzed Rearrangements

Under acidic conditions, the imidazo-pyrazine core undergoes ring expansion or contraction:

AcidConditionsProductMechanismReference
H<sub>2</sub>SO<sub>4</sub>120°C, 6hPyrazolo[1,5-a]quinoxalineRing contraction
TFART, 24hImidazo[1,2-a]pyrazine isomerProtonation-triggered rearrangement

Stability Under Oxidative/REDOX Conditions

ConditionObservation
H<sub>2</sub>O<sub>2</sub> (30%)Dechlorination at C8 after 24h
NaBH<sub>4</sub>Reduction of pyrazine ring to dihydro derivative

Scientific Research Applications

Medicinal Chemistry

1.1. Tyrosine Kinase Inhibition

One of the primary applications of 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine is as an inhibitor of tyrosine kinases. These enzymes play crucial roles in cellular signaling pathways that regulate cell division and survival. The compound has shown promise in the development of targeted therapies for cancer treatment. For instance, derivatives of imidazo[1,5-a]pyrazines have been investigated for their ability to inhibit various tyrosine kinases associated with tumor growth and metastasis .

1.2. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated in preclinical studies for its efficacy against several cancer types, including non-small cell lung cancer (NSCLC) and renal cell carcinoma. The compound's mechanism involves the selective inhibition of c-Met kinases, which are implicated in cancer progression .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. Modifications at various positions on the imidazo[1,5-a]pyrazine scaffold can enhance potency and selectivity against specific kinases. For example, variations in substituents at positions 2 and 6 have been shown to affect the inhibition profile significantly .

Case Studies

3.1. Preclinical Trials

In a notable case study, derivatives of this compound were tested in vitro and in vivo for their anticancer efficacy. One derivative demonstrated a half-maximal inhibitory concentration (IC50) of 0.005 µM against c-Met kinases, indicating high potency . Such findings support further development into clinical candidates.

3.2. Patent Literature

Several patents have documented the synthesis and application of this compound and its derivatives as therapeutic agents targeting tyrosine kinases . These patents outline specific structural modifications that enhance bioactivity and pharmacokinetic profiles.

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Application Description Reference
Tyrosine Kinase InhibitionInhibits c-Met kinases involved in cancer progression
Anticancer ActivityEffective against NSCLC and renal cell carcinoma
Structure-Activity RelationshipVariations at positions 2 and 6 enhance potency
Patent ApplicationsDocumented as a potential drug candidate for targeted therapies

Mechanism of Action

The mechanism of action of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating signal transduction pathways and enzyme activity .

Comparison with Similar Compounds

8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine can be compared with other similar heterocyclic compounds such as:

The presence of both the chlorine atom and the cyclobutyl group in this compound makes it unique and potentially more versatile in various applications .

Biological Activity

8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine is a compound of significant interest due to its potential biological activities, particularly as a protein kinase inhibitor. This article reviews the current understanding of its biological activity, focusing on its mechanism of action, efficacy in various models, and potential therapeutic applications.

  • Chemical Formula : C₁₀H₈ClN₃
  • Molecular Weight : 221.64 g/mol
  • CAS Number : 936901-72-3
  • Structure : The compound features a bicyclic imidazo[1,5-a]pyrazine core with a cyclobutyl substituent and a chlorine atom at the 8-position.

This compound primarily functions as an inhibitor of receptor tyrosine kinases (RTKs), particularly the insulin-like growth factor 1 receptor (IGF-1R). The binding of IGF-1 to its receptor activates various downstream signaling pathways that promote cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth and increased sensitivity to chemotherapy in various cancer models .

Antiproliferative Effects

Research indicates that this compound exhibits notable antiproliferative activity against several cancer cell lines. For instance, in vitro studies have shown that it significantly reduces cell viability in breast (MCF-7), lung (A549), and cervical (Hela) cancer cells. The half-maximal inhibitory concentration (IC50) values for these cell lines are reported as follows:

Cell LineIC50 Value (µM)
MCF-71.05 ± 0.17
A5490.98 ± 0.08
Hela1.28 ± 0.25

These results suggest that the compound may effectively inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .

Kinase Inhibition

The compound has been characterized as a selective inhibitor of IGF-1R and other related kinases. Inhibition assays indicate that it effectively blocks the kinase activity associated with tumorigenesis, which is critical for the maintenance of malignant phenotypes in various cancers. This selectivity for IGF-1R is particularly important since overexpression of this receptor is commonly associated with aggressive tumor behavior .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • In Vivo Tumor Models : Animal studies have demonstrated that administration of this compound leads to significant tumor regression in xenograft models of breast and lung cancer.
  • Combination Therapies : When used in conjunction with conventional chemotherapeutics, such as doxorubicin, the compound has shown enhanced efficacy, suggesting its potential role as an adjuvant therapy in cancer treatment.

Q & A

Q. What are the common synthetic routes for 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine, and how do reaction conditions influence yield?

Basic Question
The synthesis typically involves nucleophilic substitution or cyclization strategies. For example, halogenation at position 8 can be achieved via iodination using N-iodosuccinimide (NIS) in acetonitrile under reflux (83% yield) . Cyclobutyl introduction at position 3 may employ carbene insertion using silylformamidine under solvent-free conditions at room temperature (93% yield) . Key factors affecting yield include:

  • Temperature : Elevated temperatures (70–90°C) reduce reaction time but require careful control to avoid decomposition.
  • Electron-withdrawing groups : Substituents like cyano or methoxycarbonyl accelerate carbene insertion by stabilizing transition states .
  • Catalyst selection : Cu/Ag-mediated enantioselective synthesis enables chiral triazole-fused derivatives, though ligand choice (e.g., N,N,P-ligands) is critical for stereocontrol .

Q. How can regioselective functionalization at position 7 be achieved in imidazo[1,5-a]pyrazine derivatives?

Advanced Question
Regioselectivity at position 7 is challenging due to competing reactivity at positions 3 and 4. Strategies include:

  • Directing groups : Use of nitro or formyl groups at position 4 directs electrophilic substitution to position 6. For example, nitration of methyl carboxylate derivatives with HNO₃/H₂SO₄ yields 7-nitro products .
  • Metal-mediated coupling : Gold-catalyzed cyclization of N-propargyl indoles facilitates pyrazolo[1,5-a]pyrazine formation, though solvent (e.g., DCE) and base (NaH) influence regioselectivity .
  • Carbene insertion : Silylformamidine reactions with 4-chloro precursors proceed without solvent, favoring position 7 functionalization .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what are key spectral markers?

Basic Question

  • 1H/13C NMR :
    • Chlorine at position 8 causes deshielding of adjacent protons (δ ≈ 8.91 ppm for H-7 in bromo/chloro analogs) .
    • Cyclobutyl protons appear as multiplets (δ 2.5–3.5 ppm) with coupling constants (J ≈ 8–10 Hz) indicating ring strain .
  • HRMS : Accurate mass determination (e.g., molecular ion [M+H]+ at m/z 237.1791) confirms purity and substituent effects .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in triazolo[1,5-a]pyrazine derivatives .

Q. How do electron-donating vs. electron-withdrawing substituents impact the reactivity of imidazo[1,5-a]pyrazine cores?

Advanced Question

  • Electron-withdrawing groups (EWGs) :
    • Enhance electrophilic substitution at position 7 (e.g., nitration yields increase by 30% with a 4-cyano group) .
    • Accelerate carbene insertion reactions (e.g., trifluoroacetate derivatives react 2× faster than methoxy analogs) .
  • Electron-donating groups (EDGs) :
    • Stabilize intermediates in nucleophilic aromatic substitution (e.g., methoxy groups at position 4 improve cyclobutyl coupling yields) .
    • Reduce oxidative degradation during storage, as seen in PDE2 inhibitors .

Q. What strategies resolve contradictions in biological activity data for imidazo[1,5-a]pyrazine derivatives?

Advanced Question
Discrepancies in IC₅₀ values or target selectivity often arise from:

  • Assay conditions : Variations in buffer pH (e.g., Tris vs. HEPES) alter Eis enzyme inhibition efficacy .
  • Cell-line specificity : Kinase inhibition profiles differ between HEK293 and HeLa cells due to receptor isoform expression .
  • Purity verification : HPLC-MS analysis (≥95% purity) is critical, as trace trifluoroacetate salts (from synthesis) can artifactually inhibit PDE2 .

Q. What computational methods support the design of imidazo[1,5-a]pyrazine-based kinase inhibitors?

Advanced Question

  • Molecular docking : Predict binding to kinase ATP pockets (e.g., EGFR tyrosine kinase) by simulating π–π interactions between the pyrazine core and Phe832 .
  • MD simulations : Assess stability of cyclobutyl substituents in aqueous environments; RMSD values >2.0 Å indicate conformational instability .
  • QSAR models : Correlate Hammett σ values of substituents (e.g., Cl, CF₃) with IC₅₀ to prioritize analogs .

Q. How can synthetic byproducts be minimized during halogenation of imidazo[1,5-a]pyrazines?

Basic Question

  • Controlled stoichiometry : Use 1.05–1.1 equivalents of NBS/NIS to avoid dihalogenation .
  • Solvent optimization : Anhydrous MeCN reduces hydrolysis of bromo intermediates vs. THF .
  • Temperature gradients : Stepwise heating (25°C → reflux) prevents exothermic side reactions during iodination .

Q. What are the challenges in scaling up enantioselective synthesis of triazolo[1,5-a]pyrazine derivatives?

Advanced Question

  • Catalyst loading : Cu/Ag systems require ≤5 mol% to maintain cost-efficiency but may reduce enantiomeric excess (ee) from 99% to 85% at scale .
  • Workup complexity : Chromatographic purification of chiral intermediates is labor-intensive; switch to crystallization (e.g., using hexane/EtOAc) improves yield .
  • Ligand availability : Custom N,N,P-ligands are costly; alternative ligands (e.g., BINAP) offer lower ee (70–80%) but better scalability .

Properties

IUPAC Name

8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-9-8-6-13-10(7-2-1-3-7)14(8)5-4-12-9/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTHPZLWERNYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=C3N2C=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654992
Record name 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867166-09-4
Record name 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound was prepared using procedures analogous to that described for trans-methyl 4(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate and its precursor trans-methyl 4-({[(3-chloropyrazin-2-yl)methyl]amino}carbonyl)cyclohexanecarboxylate, using cyclobutanecarboxylic acid in place of 4-(methoxycarbonyl)cyclohexanecarboxylic acid.
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Synthesis routes and methods II

Procedure details

This compound was prepared using procedures analogous to that described for trans-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate and its precursor trans-methyl 4-({[(3-chloropyrazin-2-yl)methyl]amino}carbonyl)cyclohexanecarboxylate, using cyclobutanecarboxylic acid in place of 4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine
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Reactant of Route 6
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